Introduction to Thiourea-¹³C: The Isotopic Advantage
Introduction to Thiourea-¹³C: The Isotopic Advantage
An In-depth Technical Guide to Thiourea-¹³C: Properties, Reactivity, and Applications
This guide provides an in-depth exploration of Thiourea-¹³C, a stable isotope-labeled organosulfur compound pivotal in advanced scientific research. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the molecule's core chemical principles, its reactivity, and its application in sophisticated experimental designs. We will delve into the causality behind its utility, grounding theoretical knowledge in practical, field-proven insights.
Thiourea (SC(NH₂)₂) is an organosulfur compound structurally analogous to urea, with the carbonyl oxygen replaced by a sulfur atom.[1] Thiourea-¹³C is an isotopologue of this molecule where the natural abundance carbon-12 atom (¹²C) at the core of the structure is replaced by a heavy carbon-13 isotope (¹³C). This single atomic substitution, while having a minimal impact on the molecule's fundamental chemical reactivity, provides a powerful and unambiguous probe for tracking the molecule's fate in complex chemical and biological systems.
The primary value of Thiourea-¹³C lies in its utility as a tracer. The ¹³C nucleus possesses a nuclear spin (I=½) and is NMR-active, allowing for direct observation via ¹³C NMR spectroscopy.[2] Furthermore, its increased mass (M+1 compared to the unlabeled compound) allows for clear differentiation in mass spectrometry. These properties make it an indispensable tool for elucidating reaction mechanisms, performing metabolic labeling studies, and advancing drug discovery programs.[3][4][5]
Physicochemical Properties
The incorporation of the ¹³C isotope results in a predictable increase in molecular weight. The fundamental physical properties, however, remain largely unchanged from the parent compound.
| Property | Value | Source |
| IUPAC Name | diamino(1¹³C)methanethione | PubChem[6] |
| Molecular Formula | H₂N¹³CSNH₂ | Sigma-Aldrich |
| CAS Number | 113899-66-4 | Sigma-Aldrich |
| Molecular Weight | 77.11 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 170-176 °C (lit.) | Sigma-Aldrich |
| Isotopic Purity | Typically ≥99 atom % ¹³C | Sigma-Aldrich |
| Solubility | Soluble in DMSO | ChemicalBook[7] |
Note: A doubly labeled version, Thiourea-¹³C,¹⁵N₂, is also commercially available (CAS: 285977-83-5) with a molecular weight of 79.10 g/mol , providing an M+3 mass shift for more complex tracing studies.[8]
Spectroscopic Signature
The true utility of Thiourea-¹³C becomes apparent through spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR): In ¹³C NMR spectroscopy, the molecule exhibits a single, strong resonance for the labeled carbon atom. The chemical shift provides information about the electronic environment of the thiocarbonyl group. This direct, quantitative signal is the primary reason for its use in mechanistic and binding studies.
-
Mass Spectrometry (MS): The compound shows a clear M+1 peak relative to its unlabeled counterpart, allowing for easy identification and quantification in complex mixtures, such as cell lysates or reaction aliquots. This is fundamental to its application in metabolic flux analysis.[9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by N-H and C=S stretching vibrations. While the isotopic substitution has a negligible effect on the N-H bands, a subtle shift in the C=S stretch to a lower wavenumber may be observable due to the increased reduced mass of the bond.
Chemical Reactivity: A Mechanistic Perspective
The reactivity of Thiourea-¹³C is governed by the electronic structure of the thiocarbonyl group and the nucleophilicity of the sulfur atom. It exists in two tautomeric forms: the dominant thione form and the minor thiol (isothiourea) form.[1] The ¹³C label serves as an excellent handle to study this equilibrium and the subsequent reactions of each tautomer.
S-Alkylation: Gateway to Labeled Thiols
The most significant reaction of thiourea is the nucleophilic attack of the sulfur atom on electrophiles, particularly alkyl halides. This S-alkylation reaction proceeds via an SN2 mechanism to form an isothiouronium salt.[1] The use of Thiourea-¹³C provides a ¹³C-labeled intermediate. Subsequent hydrolysis of this salt under basic conditions yields the corresponding thiol, urea, and the alkali metal halide, providing a robust method for synthesizing ¹³C-labeled thiols.
The causality for this reaction pathway is the high nucleophilicity and soft character of the sulfur atom, making it an excellent partner for reaction with soft electrophiles like alkyl halides. The stability of the resulting isothiouronium salt allows for its isolation before the final hydrolysis step.
Reactions with Oxidants
Thiourea-¹³C acts as a reducing agent. It reacts with mild oxidants like iodine to form a dimeric disulfide species. With stronger oxidants such as hydrogen peroxide, it is oxidized to thiourea dioxide.[1] These reactions can be readily followed by ¹³C NMR, observing the disappearance of the Thiourea-¹³C signal and the appearance of a new signal corresponding to the oxidized ¹³C-containing product.
Precursor for Heterocycle Synthesis
The thiourea backbone is a versatile building block for synthesizing various heterocyclic compounds. For instance, condensation with β-dicarbonyl compounds can yield ¹³C-labeled pyrimidine derivatives, which are core structures in many pharmaceuticals and nucleobases.[1]
Applications in Drug Development and Mechanistic Studies
The ability to non-invasively track the ¹³C atom makes Thiourea-¹³C a powerful tool in modern research.
-
Metabolic Labeling: In cellular systems, Thiourea-¹³C can be used to trace the metabolic fate of thiourea-containing drugs or to introduce a ¹³C label into specific metabolic pathways. By analyzing the distribution of the ¹³C label in various metabolites over time using LC-MS or NMR, researchers can map pathway activities and quantify metabolic fluxes.[9][10]
-
Mechanistic Elucidation: The presence of the heavy isotope can slightly alter the vibrational frequency of bonds to the carbon atom, which in turn can affect the rate of reactions that involve the breaking of these bonds. This Kinetic Isotope Effect (KIE) is a sensitive probe for determining reaction mechanisms. A significant KIE upon substitution with ¹³C provides strong evidence that bond cleavage involving the thiocarbonyl carbon occurs in the rate-determining step of the reaction.
-
Drug Discovery and Development: Thiourea and its derivatives are recognized as privileged structures in medicinal chemistry, appearing in drugs for anticancer, antiviral, and antibacterial applications.[4][5][11] Synthesizing a drug candidate with a ¹³C-labeled thiourea moiety allows for:
-
ADME Studies: Unambiguously tracking the drug and its metabolites in biological fluids and tissues.
-
Target Engagement: Using techniques like NMR to study the binding interaction of the drug with its protein target, as the ¹³C signal will report on the local environment upon binding.
-
Formal Synthesis: As a key building block in the asymmetric synthesis of several drug molecules like Sitagliptin.[3]
-
Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific substrate and experimental goals.
Protocol 1: Synthesis of a ¹³C-Isothiouronium Salt
This protocol describes a general procedure for the S-alkylation of Thiourea-¹³C.
-
Reagents & Setup:
-
Thiourea-¹³C (1.0 eq)
-
Alkyl halide (e.g., Iodomethane, 1.05 eq)
-
Solvent (e.g., Acetone or Ethanol)
-
Round-bottom flask with a magnetic stirrer and reflux condenser.
-
-
Procedure:
-
Dissolve Thiourea-¹³C in the chosen solvent in the round-bottom flask.
-
Add the alkyl halide to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The resulting crude isothiouronium salt can be purified by recrystallization.
-
-
Validation:
-
Confirm the structure and isotopic incorporation using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The ¹³C NMR will show a characteristic peak for the labeled carbon. HRMS will confirm the exact mass corresponding to the ¹³C-labeled product.
-
Protocol 2: ¹³C NMR Sample Preparation and Analysis
This protocol outlines the steps for acquiring a ¹³C NMR spectrum of the labeled compound.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the Thiourea-¹³C sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe for the specific sample and solvent.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. A single, intense peak should be observed for the labeled carbon.
-
-
Data Analysis:
-
Reference the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Integrate the signal. The high signal-to-noise ratio, a direct result of the 99% ¹³C enrichment, allows for rapid data acquisition compared to natural abundance samples.
-
Safety, Handling, and Storage
Thiourea is classified as a hazardous substance and should be handled with appropriate precautions.
-
Hazards: Harmful if swallowed (H302), suspected of causing cancer (H351), suspected of damaging fertility or the unborn child (H361), and toxic to aquatic life with long-lasting effects (H411).[8][12] May cause an allergic skin reaction.[6]
-
Handling: Use personal protective equipment (gloves, safety glasses, lab coat).[13] Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[13][14] Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from light, moisture, and incompatible materials such as strong oxidizing agents, acids, and bases.[15][16][17]
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